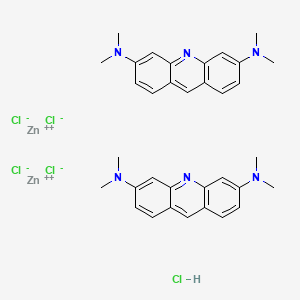
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride typically involves the reaction of acridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as solvent extraction, recrystallization, and drying .
化学反応の分析
Types of Reactions
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted acridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acridine, which have different properties and applications .
科学的研究の応用
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cell cycle studies and to stain different types of nucleic acids for microscopy.
Medicine: Investigated for its potential anti-cancer properties and used in diagnostic assays.
Industry: Utilized in the production of various fluorescent materials and dyes.
作用機序
The compound exerts its effects by intercalating into double helical nucleic acids, causing them to fluoresce under specific conditions. It binds electrostatically to phosphate groups of single-stranded molecules, resulting in different fluorescence colors. This unique characteristic makes it useful for distinguishing between different types of nucleic acids and studying cell cycle dynamics .
類似化合物との比較
Similar Compounds
Acridine Yellow: Another fluorescent dye with similar staining properties.
Acriflavine: Used in similar applications but has different fluorescence characteristics.
Proflavine: Also used as a fluorescent dye but with distinct chemical properties.
Uniqueness
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride is unique due to its ability to differentially stain DNA and RNA, making it highly valuable in cell cycle studies and nucleic acid research. Its versatility and effectiveness in various scientific applications set it apart from other similar compounds .
特性
分子式 |
C34H39Cl5N6Zn2 |
|---|---|
分子量 |
839.7 g/mol |
IUPAC名 |
dizinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;tetrachloride;hydrochloride |
InChI |
InChI=1S/2C17H19N3.5ClH.2Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;;;/h2*5-11H,1-4H3;5*1H;;/q;;;;;;;2*+2/p-4 |
InChIキー |
WQXGMAHUACGWJY-UHFFFAOYSA-J |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


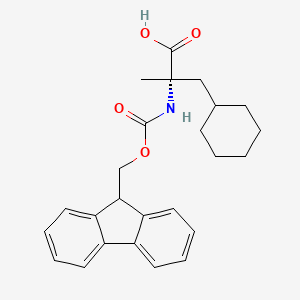
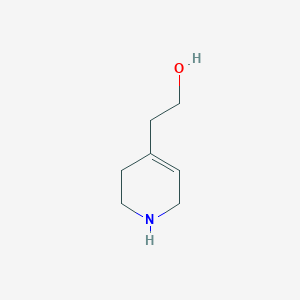
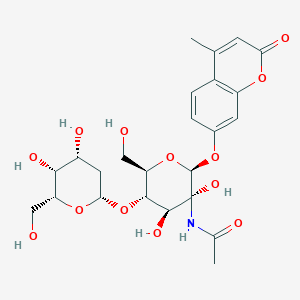

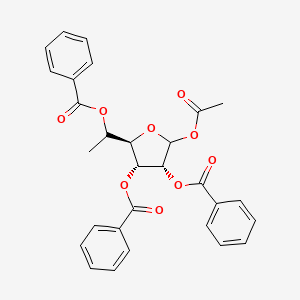
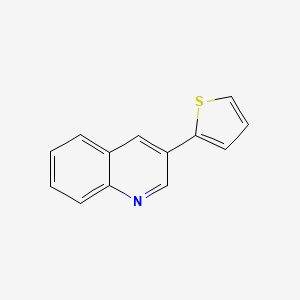
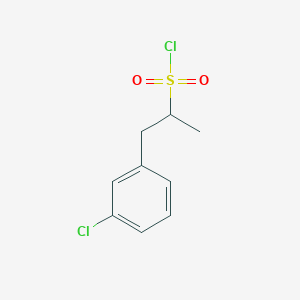
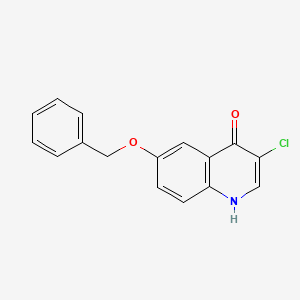
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
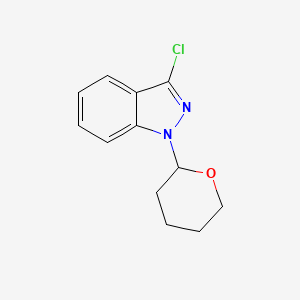
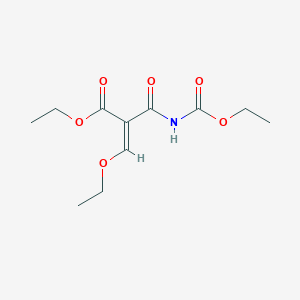

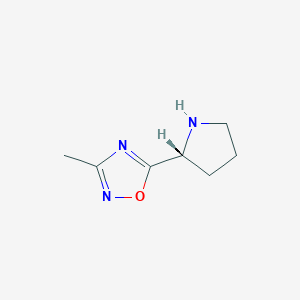
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
